6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16799956
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClF3NO2 |
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Molecular Weight | 255.62 g/mol |
IUPAC Name | 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Standard InChI | InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H |
Standard InChI Key | PTVCHEINXNNKHW-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Comparative Structural Analysis
The trifluoromethoxy group distinguishes this compound from related derivatives:
Compound Name | Substituent at 6-Position | Molecular Formula | Molecular Weight (g/mol) |
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6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine HCl | -OCF₃ | C₉H₉ClF₃NO | 263.62 |
6-Fluoro-2,3-dihydrobenzofuran-3-amine | -F | C₈H₈FNO | 153.15 |
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl | -CF₃ | C₁₀H₁₁ClF₃NO | 253.65 |
Table 1: Structural comparison of dihydrobenzofuran derivatives .
The trifluoromethoxy group’s larger steric bulk and stronger electron-withdrawing effects compared to fluorine or methyl groups influence reactivity and interaction with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves multi-step organic reactions. A plausible route includes:
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Cyclization of Substituted Catechols: Starting with 3,4-dihydroxybenzonitrile, cyclization using a base (e.g., K₂CO₃) in dimethylformamide (DMF) forms the dihydrobenzofuran core.
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Trifluoromethoxylation: Introducing the -OCF₃ group via nucleophilic substitution or radical-mediated reactions. Silver-mediated trifluoromethoxylation using CF₃OAg has been reported for similar systems .
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Amine Functionalization: Reduction of the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation, followed by hydrochloride salt formation with HCl gas in ether .
Industrial Production Considerations
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Continuous flow chemistry and automated reactors may enhance reproducibility for steps requiring precise temperature control (e.g., cyclization). The final hydrochloride salt is typically crystallized from ethanol/water mixtures to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved solubility in polar solvents (e.g., water, ethanol) compared to its free base. The trifluoromethoxy group contributes to logP ~2.8, balancing lipophilicity for membrane permeability and aqueous solubility for formulation . Stability studies suggest resistance to hydrolysis under acidic conditions but susceptibility to oxidative degradation, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 3.2–3.5 ppm (dihydrofuran protons), δ 6.8–7.1 ppm (aromatic protons), and δ 4.1 ppm (amine protons, broad).
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¹⁹F NMR: A singlet near δ -58 ppm confirms the -OCF₃ group .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 264.05 (calculated for C₉H₁₀F₃NO⁺: 264.06) .
Biological Target | Analog Compound | Activity (IC₅₀) |
---|---|---|
Serotonin Transporter | 6-Fluoro-dihydrobenzofuran-3-amine | 48 nM |
Trypanosoma cruzi | 5-Trifluoromethyl analog | 7.96 µM |
Table 2: Biological activities of structural analogs .
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The compound serves as a versatile intermediate for synthesizing candidates targeting:
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Central Nervous System Disorders: Dopamine and serotonin receptor modulators.
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Infectious Diseases: Antiprotozoal agents leveraging the -OCF₃ group’s metabolic resistance .
Agrochemical Development
Trifluoromethoxy groups are prevalent in herbicides and insecticides. This compound could anchor novel agrochemicals with enhanced environmental stability .
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